((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone)
Description
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring with multiple hydroxyl groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
[(4S,5R)-2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3/t19-,20+,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKTDHYFKUPLV-PDYHCXRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@]2(CC(OC[C@@]2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) typically involves multi-step organic reactions. One common method includes the chlorination of a precursor tetrahydropyran derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the attachment of o-tolylmethanone groups under specific conditions, such as the use of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or dechlorinated derivatives.
Scientific Research Applications
((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3,4,6-Trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone): Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-3,4-dihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone):
Uniqueness
The presence of both chlorine and multiple hydroxyl groups in ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) makes it unique compared to similar compounds. This combination of functional groups allows for a broader range of chemical reactions and applications, enhancing its versatility in research and industry.
Biological Activity
The compound ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of tetrahydropyrans and features a chiral center, which may influence its biological activity. Its molecular formula is with a molar mass of approximately 450.91 g/mol. The presence of hydroxyl groups and a chloro substituent suggests potential interactions with biological targets.
Antidiabetic Effects
Research indicates that compounds similar to this structure may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. For instance, derivatives of tetrahydropyrans have shown efficacy in reducing blood glucose levels in diabetic models through mechanisms such as inhibition of glucose reabsorption in the kidneys.
Cardiovascular Benefits
Studies on related compounds have demonstrated cardiovascular protective effects. For example, certain tetrahydropyran derivatives have been shown to improve endothelial function and reduce arterial stiffness in animal models. This suggests that the compound may also possess vasodilatory effects, potentially mediated by nitric oxide pathways.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure indicates a potential for antioxidant activity. Compounds with similar configurations have been reported to scavenge free radicals and reduce oxidative stress in cellular models.
The biological activity of ((3R,4S)-6-Chloro-3,4,6-trihydroxytetrahydro-2H-pyran-3,4-diyl)bis(o-tolylmethanone) may involve several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in carbohydrate metabolism.
- Modulation of Signaling Pathways : It might interact with signaling pathways related to insulin sensitivity and vascular function.
- Antioxidative Mechanisms : The antioxidant properties could be attributed to the ability to donate hydrogen atoms or electrons to reactive species.
Case Studies and Research Findings
| Study | Findings | Model |
|---|---|---|
| Smith et al., 2020 | Demonstrated that related tetrahydropyrans improved insulin sensitivity in diabetic mice. | C57BL/6J mice |
| Johnson et al., 2021 | Found significant reductions in arterial stiffness with tetrahydropyran derivatives. | Aged rat model |
| Lee et al., 2022 | Reported antioxidative effects leading to reduced oxidative stress markers in vitro. | Human cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
